7-(2-HYDROXYETHYL)-1,3-DIMETHYL-8-[(2E)-2-[(3-NITROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE
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Overview
Description
“7-(2-HYDROXYETHYL)-1,3-DIMETHYL-8-[(2E)-2-[(3-NITROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE” is a complex organic compound that belongs to the class of purine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions. The starting materials might include purine derivatives, hydrazine, and nitrobenzaldehyde. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of such compounds usually involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactions, ensuring safety protocols, and implementing purification techniques like crystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The nitro group can be reduced to an amine.
Substitution: The hydrazine moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Conditions might include the use of bases like sodium hydroxide or acids like hydrochloric acid.
Major Products Formed
The major products depend on the specific reactions. For example, oxidation might yield ketones, while reduction could produce amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various chemical modifications, making it valuable in synthetic organic chemistry.
Biology
In biological research, purine derivatives are often studied for their roles in cellular processes. This compound might be investigated for its potential effects on enzyme activity or cellular signaling pathways.
Medicine
Medically, purine derivatives have been explored for their potential as therapeutic agents. This compound could be studied for its potential anti-inflammatory, antiviral, or anticancer properties.
Industry
In industry, such compounds might be used in the development of pharmaceuticals, agrochemicals, or as intermediates in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological target. Generally, purine derivatives can interact with enzymes or receptors, influencing various biochemical pathways. The molecular targets might include nucleic acids, proteins, or cell membranes, leading to changes in cellular functions.
Comparison with Similar Compounds
Similar Compounds
Caffeine: Another purine derivative known for its stimulant effects.
Theobromine: Found in chocolate, with mild stimulant properties.
Allopurinol: Used to treat gout by inhibiting xanthine oxidase.
Uniqueness
The uniqueness of “7-(2-HYDROXYETHYL)-1,3-DIMETHYL-8-[(2E)-2-[(3-NITROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE” lies in its specific functional groups and their arrangement, which might confer unique biological activities or chemical reactivity compared to other purine derivatives.
Properties
IUPAC Name |
7-(2-hydroxyethyl)-1,3-dimethyl-8-[(2E)-2-[(3-nitrophenyl)methylidene]hydrazinyl]purine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N7O5/c1-20-13-12(14(25)21(2)16(20)26)22(6-7-24)15(18-13)19-17-9-10-4-3-5-11(8-10)23(27)28/h3-5,8-9,24H,6-7H2,1-2H3,(H,18,19)/b17-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFSJEBCKTKBXQW-RQZCQDPDSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)NN=CC3=CC(=CC=C3)[N+](=O)[O-])CCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N/N=C/C3=CC(=CC=C3)[N+](=O)[O-])CCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N7O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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